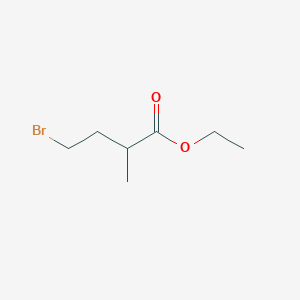
Ethyl 4-bromo-2-methylbutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 4-bromo-2-methylbutanoate is a useful research compound. Its molecular formula is C7H13BrO2 and its molecular weight is 209.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Ethyl 4-bromo-2-methylbutanoate (C7H13BrO2) is an organic compound used in various organic synthesis applications due to its versatile reactivity . It is an ester derived from 4-bromo-2-methylbutanoic acid and ethanol. The presence of the bromine atom at the fourth carbon position significantly influences its chemical reactivity and biological properties.
Scientific Research Applications
This compound is primarily intended for research purposes and is not designed for human therapeutic applications or veterinary use.
As a Chemical Intermediate
- Organic Synthesis: this compound serves as an intermediate in synthesizing complex organic molecules and pharmaceuticals.
- Synthesis of Pyridine Methylsulfone Hydroxamate LpxC Inhibitors: It can be used to synthesize pyridine methylsulfone hydroxamate LpxC inhibitors for treating bacterial infections.
- Ester Reduction: this compound can be used in catalytic processes for the partial reduction of esters or lactones to silyl acetals, which upon hydrolysis yield aldehydes .
Biological Applications
- Enzyme Inhibition and Modulation: Its structure allows it to interact with biological targets, potentially acting as an enzyme inhibitor or modulator. The bromine atom enhances its binding affinity through mechanisms such as halogen bonding and hydrophobic interactions.
- Anti-Inflammatory Applications: Studies indicate that similar compounds may have applications in treating inflammatory diseases by modulating specific pathways like NLRP3 inflammasome activation. Preliminary studies suggest it may inhibit pro-inflammatory cytokines, reducing inflammation. The methylsulfonyl group is believed to enhance its interaction with biological targets involved in inflammatory pathways.
- Antimicrobial Activity: Research suggests that this compound exhibits antimicrobial properties against a range of bacterial strains and its structural components suggest potential interactions with bacterial enzymes, which could be leveraged for therapeutic purposes.
- Anti-Cancer Potential: Studies have indicated that it may induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including interference with cell cycle progression and modulation of signaling pathways involved in cancer cell proliferation.
Other Applications
Properties
CAS No. |
2213-09-4 |
|---|---|
Molecular Formula |
C7H13BrO2 |
Molecular Weight |
209.08 g/mol |
IUPAC Name |
ethyl 4-bromo-2-methylbutanoate |
InChI |
InChI=1S/C7H13BrO2/c1-3-10-7(9)6(2)4-5-8/h6H,3-5H2,1-2H3 |
InChI Key |
FYLONIWABFGHJB-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(C)CCBr |
Canonical SMILES |
CCOC(=O)C(C)CCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















